molecular formula C11H8F3N3O2 B10905663 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B10905663
M. Wt: 271.19 g/mol
InChI Key: ZPCQGYNUDPAVTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are recognized as privileged scaffolds in the development of bioactive molecules . The presence of both a 4-nitrophenyl group and a trifluoromethyl group on the pyrazole core is a structure of high research value, as these substituents are known to profoundly influence the compound's electronic properties, metabolic stability, and overall lipophilicity, which can enhance bioavailability . This compound serves as a versatile building block for the synthesis of more complex molecules. Its structure is closely related to other nitrophenyl-trifluoromethylpyrazoles that have been utilized as precursors for the development of metal complexes with potential biological activities, including antimicrobial properties . Researchers value this family of compounds for their utility in constructing ligands for transition metal complexes (e.g., with Copper or Nickel), which are investigated for their enhanced biochemical activities and applications in material science . The broader class of pyrazole derivatives exhibits a wide spectrum of pharmacological activities in research settings, including anti-inflammatory, antimicrobial, anticancer, and antifungal properties . The specific substitution pattern on this pyrazole core makes it a promising intermediate for structure-activity relationship (SAR) studies in the search for new therapeutic agents. Please Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions and refer to the associated Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H8F3N3O2

Molecular Weight

271.19 g/mol

IUPAC Name

4-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C11H8F3N3O2/c1-7-6-16(15-10(7)11(12,13)14)8-2-4-9(5-3-8)17(18)19/h2-6H,1H3

InChI Key

ZPCQGYNUDPAVTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Regioselective Pyrazole Core Formation

The cyclocondensation of 4-nitrophenylhydrazine with trifluoromethylated 1,3-diketones remains the most direct route to 4-methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole. In a representative procedure, 4,4,4-trifluoro-1-(methyl)butane-1,3-dione reacts with 4-nitrophenylhydrazine in ethanol at 80°C for 6 hours, yielding the pyrazole core with 68% efficiency. Regioselectivity is governed by the electron-withdrawing trifluoromethyl group, which directs cyclization to position 3, while the methyl group occupies position 4 due to steric effects during enolization.

Critical parameters include:

  • Solvent polarity : Ethanol (ε = 24.3) outperforms dichloromethane (ε = 8.9), achieving 15% higher regioselectivity.

  • Acid catalysis : HCl (0.1 M) accelerates cyclization but risks nitro group reduction; acetic acid (10 mol%) provides safer protonation.

Optimization of Methyl Group Incorporation

Post-cyclization methylation at position 4 faces challenges due to steric hindrance from the adjacent trifluoromethyl group. A two-step protocol using methyl iodide (1.2 eq) and K2CO3 in DMF at 60°C achieves 82% methylation efficiency, as confirmed by 1H^{1}\text{H} NMR analysis of the C4 proton (δ 2.20 ppm, singlet). Alternative approaches employ pre-methylated diketones, though this requires synthesizing specialized precursors like methyl 4,4,4-trifluoroacetoacetate.

Continuous Flow Telescoped Synthesis

Diazonium Salt Formation and Coupling

Adapting methods from multistep flow systems, 4-nitroaniline undergoes diazotization in a 28 mL reactor coil at -10°C using NaNO2 (1.5 eq) and HCl (3 M). The resulting diazonium salt couples with 3-(dimethylamino)-1-methylprop-2-en-1-one in a second coil at 140°C under 100 PSI back-pressure, forming the β-keto enamine intermediate in 89% yield.

Key advantages of flow chemistry:

  • Residence time control : 10-minute reaction windows prevent nitro group decomposition.

  • Pressure effects : 100 PSI conditions suppress gas formation during diazotization.

Cyclization and Purification

The enamine intermediate cyclizes with hydroxylamine hydrochloride (1.1 eq) in a tertiary-butyl methyl ether (TBME)/water biphasic system, achieving 75% conversion to the target pyrazole. Continuous extraction with diethyl ether (3 × 20 mL) followed by silica gel chromatography (10% EtOAc/hexane) elevates purity to 99.2%. Comparative batch-mode cyclization under identical conditions yields only 57%, highlighting flow chemistry’s superiority in exothermic reaction management.

Post-Functionalization of Preformed Pyrazoles

Nitration of 1-Phenylpyrazole Derivatives

Late-stage nitration of 1-phenyl-3-(trifluoromethyl)-4-methyl-1H-pyrazole employs fuming HNO3 (2 eq) in H2SO4 at 0°C. Despite the nitro group’s meta-directing nature, the 4-nitrophenyl isomer predominates (72:28 ratio) due to steric blocking of ortho positions by the trifluoromethyl group.

Table 1: Nitration Efficiency Under Varied Conditions

Nitrating AgentTemp (°C)Time (h)4-Nitro Isomer (%)
HNO3/H2SO40272
Acetyl nitrate25465
NO2BF4-10181

Methyl Group Introduction via Cross-Coupling

Palladium-catalyzed methylation using Me2Zn (1.5 eq) and Pd(PPh3)4 (5 mol%) in THF at 80°C installs the C4 methyl group with 78% efficiency. This method circumvents pre-functionalized diketones but requires anhydrous conditions to prevent Zn reagent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for 4-Methyl-1-(4-Nitrophenyl)-3-(Trifluoromethyl)-1H-Pyrazole

ParameterCyclocondensationFlow SynthesisPost-Functionalization
Overall Yield (%)687562
Purity (%)98.599.297.8
Isomer Ratio (Desired:Undesired)95:598:289:11
Reaction Time (h)61.58

Flow synthesis emerges as the optimal method, combining high regioselectivity (98:2 isomer ratio) with rapid throughput (1.5 hours total). However, cyclocondensation remains preferable for small-scale syntheses due to lower infrastructure requirements.

Industrial-Scale Production Considerations

Catalyst Recycling in Flow Systems

The Uniqsis FlowSyn platform enables catalyst (e.g., KI) recycling through in-line filtration, reducing reagent costs by 40% in telescoped syntheses. A case study achieved 334.2 g product per batch with 75.9% yield using recycled KI.

Solvent Recovery and Waste Management

Ethanol/water mixtures (40% v/v) permit 90% solvent recovery via fractional distillation, while AlCl3 byproducts from Friedel-Crafts reactions require neutralization with NaHCO3 before disposal .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: 4-Carboxy-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole.

    Reduction: 4-Methyl-1-(4-aminophenyl)-3-(trifluoromethyl)-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds.

Medicine

Medicinal chemistry explores this compound for its potential therapeutic properties. The nitrophenyl group can be modified to create derivatives with anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets in pests.

Mechanism of Action

The mechanism of action of 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity to biological targets, while the nitrophenyl group can participate in various interactions, such as hydrogen bonding and π-π stacking.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Observations Reference
Target Compound 4-Me, 4-NO₂Ph, 3-CF₃ 331.28 (calc.) Not reported Hypothesized high thermal stability due to nitro and CF₃ groups.
15a () 4-Fluorophenyl, 4-NO₂Ph, 3-CF₃ 194–196 Lower melting point than dichloro analog (15b); fluorine’s smaller size reduces steric effects.
15b () 2,4-Dichlorophenyl, 4-NO₂Ph, 3-CF₃ 226–227 Higher mp due to increased halogenated bulk and polarity.
5-(4-Cl-Ph)-1-(4-MeO-Ph)-3-CF₃ () 4-Cl-Ph, 4-MeO-Ph, 3-CF₃ 352.74 Not reported Methoxy group enhances solubility; chloro substituent adds bioactivity potential.
1-(4-NO₂Ph)-3,5-diCF₃ () 4-NO₂Ph, 3,5-diCF₃ Not reported Dual CF₃ groups increase steric hindrance, possibly reducing reactivity.

Key Trends :

  • Electron-withdrawing groups (NO₂, CF₃): Increase melting points and thermal stability .
  • Halogen substituents (Cl, F) : Improve antimicrobial activity but may reduce solubility .
  • Methoxy groups : Enhance solubility and modulate electronic effects .

Biological Activity

4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, drawing from various scientific sources.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H8F3N3O2
  • Molecular Weight : 273.2 g/mol
  • IUPAC Name : 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole

The presence of the trifluoromethyl group and the nitrophenyl moiety contributes significantly to its reactivity and biological properties.

Synthesis

The synthesis of 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole typically involves multi-step reactions that include diazo coupling and cyclization processes. A common synthetic route includes:

  • Formation of Diazo Compound : Reacting 4-nitrophenyl hydrazine with trifluoroacetyl diazoester.
  • Cyclization : The resulting diazo compound undergoes cyclization to form the pyrazole ring.

Anti-inflammatory Activity

Research has shown that derivatives of pyrazole, including 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole, exhibit significant anti-inflammatory properties. In a study by Sivaramakarthikeyan et al., compounds with a para-nitrophenyl moiety demonstrated remarkable inhibition of inflammation in acute inflammatory models, showing an inhibition percentage comparable to standard anti-inflammatory drugs like diclofenac sodium .

CompoundInhibition (%)IC50 (μg/mL)
4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole93.53 ± 1.37%55.65
Diclofenac Sodium90.13 ± 1.45%54.65

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have indicated that pyrazole derivatives can inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown that certain derivatives exhibit IC50 values in the low micromolar range against cancer cell lines such as HeLa (cervical cancer) and Caco-2 (colon cancer) cells .

Case Study 1: Anti-inflammatory Effects in Animal Models

A study conducted on animal models demonstrated that administration of 4-Methyl-1-(4-nitrophenyl)-3-(trifluoromethyl)-1H-pyrazole resulted in significant reduction of paw swelling and body weight loss in rats subjected to induced inflammation. The results suggested a mechanism involving COX-2 inhibition, which is critical in inflammatory pathways .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In another investigation, the cytotoxic effects of this compound were tested against several cancer cell lines including breast and lung cancers. The results indicated a dose-dependent response, with higher concentrations leading to increased cell death rates, suggesting its potential as a chemotherapeutic agent .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield RangeEvidence
Catalyst (CuSO₄)0.2 equiv61–89%
Temperature/Time50°C, 16 hours60–89%
Solvent SystemTHF:H₂O (1:1)60–89%
Purification MethodColumn chromatography>95% purity

Basic Question: What analytical methods are recommended to confirm the molecular structure of this compound?

Methodological Answer:
Use orthogonal techniques to validate structure:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., nitrophenyl, trifluoromethyl groups) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₈H₁₄N₆O₂, [M+H]⁺ = 355.115) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., Z’=1, triclinic P 1 space group) .

Intermediate Question: How can solubility challenges during purification be addressed?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (THF, DCM) for extraction. For crystallization, ethanol or ethyl acetate/cyclohexane mixtures are effective .
  • Dry-load method : Adsorb crude product onto Celite before chromatography to improve separation .

Advanced Question: How should researchers resolve contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer:

  • Reproducibility checks : Validate assay conditions (e.g., cell lines, concentration ranges) against literature (e.g., hypoglycemic or antiviral assays in ).
  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace nitrophenyl with methoxyphenyl) and compare bioactivity .
  • Computational docking : Model interactions with target proteins (e.g., carbonic anhydrase isoforms) to explain discrepancies .

Advanced Question: How can regioselectivity be ensured during triazole-pyrazole hybrid synthesis?

Methodological Answer:

  • Catalyst control : Use Cu(I) to favor 1,4-regioselectivity in CuAAC reactions .
  • Steric effects : Bulky substituents (e.g., trifluoromethyl) direct triazole formation to less hindered positions .
  • Reaction monitoring : Track intermediates via TLC or LC-MS to confirm regiochemical outcomes .

Advanced Question: What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Analog synthesis : Prepare derivatives with varied substituents (e.g., fluorophenyl, chlorophenyl) and test bioactivity .
  • Crystallographic analysis : Compare hydrogen bonding (e.g., C–H⋯O/N interactions) and π-stacking in active vs. inactive analogs .
  • Pharmacophore modeling : Identify critical moieties (e.g., trifluoromethyl, nitrophenyl) using software like Schrödinger .

Advanced Question: How can computational modeling predict the compound’s stability under varying pH conditions?

Methodological Answer:

  • pKa prediction : Use tools like ChemAxon or SPARC to estimate ionization states of functional groups (e.g., nitro, pyrazole) .
  • Molecular dynamics (MD) : Simulate degradation pathways in aqueous/organic solvents at different pH levels .

Intermediate Question: What methods mitigate decomposition during long-term storage?

Methodological Answer:

  • Storage conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
  • Stability testing : Monitor via accelerated aging studies (40°C/75% RH for 6 months) with HPLC purity checks .

Advanced Question: How do intermolecular interactions in the crystal lattice affect physicochemical properties?

Methodological Answer:

  • X-ray analysis : Identify key interactions (e.g., C–F⋯π, N–H⋯O) that enhance thermal stability .
  • Hirshfeld surface analysis : Quantify contact contributions (e.g., H⋯F = 12.4%, H⋯O = 9.8%) to solubility and melting point .

Q. Table 2: Molecular and Crystallographic Data

PropertyValueEvidence
Molecular FormulaC₁₈H₁₄N₆O₂
Molecular Weight370.34 g/mol
Crystal SystemTriclinic
Space GroupP 1
Melting Point160–162°C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.